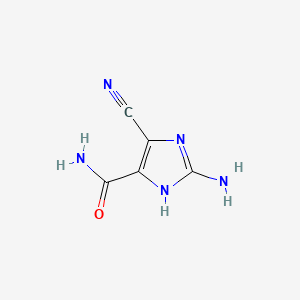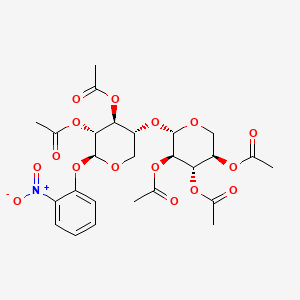![molecular formula C26H42N6O9S3 B562063 [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) CAS No. 1322625-02-4](/img/structure/B562063.png)
[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) is a complex organic compound that combines the properties of biotin, a vital vitamin, with dithiomethylenemalonic acid and 4-aminobutyric acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) typically involves multiple steps, starting with the preparation of biotinylamidoethyl intermediates. These intermediates are then reacted with dithiomethylenemalonic acid under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as the use of genetically engineered microorganisms to produce the biotinylamidoethyl intermediates. These intermediates are then chemically modified to introduce the dithiomethylenemalonic acid and 4-aminobutyric acid moieties. The process is optimized for large-scale production, ensuring cost-effectiveness and consistency in product quality.
化学反应分析
Types of Reactions
[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield different reduced forms of the compound.
科学研究应用
[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and as a tool for labeling and tracking biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders due to the presence of 4-aminobutyric acid.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用机制
The mechanism of action of [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) involves its interaction with specific molecular targets within cells. The biotin moiety allows for targeted delivery to biotin-binding proteins, while the dithiomethylenemalonic acid and 4-aminobutyric acid components interact with various enzymes and receptors. These interactions can modulate cellular pathways, leading to changes in cell function and behavior.
相似化合物的比较
Similar Compounds
Biotinylated Compounds: Similar to [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid), these compounds also contain biotin and are used for targeted delivery and labeling.
Dithiomethylenemalonic Acid Derivatives:
4-Aminobutyric Acid Derivatives: Compounds containing 4-aminobutyric acid are of interest for their neurological effects and therapeutic potential.
Uniqueness
The uniqueness of [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) lies in its combination of biotin, dithiomethylenemalonic acid, and 4-aminobutyric acid, which provides a multifunctional platform for various applications. This combination allows for targeted delivery, enhanced reactivity, and potential therapeutic effects, making it a valuable compound for research and development.
属性
IUPAC Name |
4-[[3-(3-carboxypropylamino)-3-oxo-2-[3-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N6O9S3/c33-18(6-2-1-5-17-22-16(15-42-17)30-26(41)32-22)27-12-14-44-43-13-9-19(34)31-23(24(39)28-10-3-7-20(35)36)25(40)29-11-4-8-21(37)38/h16-17,22-23H,1-15H2,(H,27,33)(H,28,39)(H,29,40)(H,31,34)(H,35,36)(H,37,38)(H2,30,32,41)/t16?,17-,22?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGXSMHQQNUTBY-JQHMZKTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCCC(=O)O)C(=O)NCCCC(=O)O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCCC(=O)O)C(=O)NCCCC(=O)O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N6O9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B561993.png)

![2-sec-Butyl-d5-4-{4-[4-(4-hydroxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561996.png)
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B561999.png)


